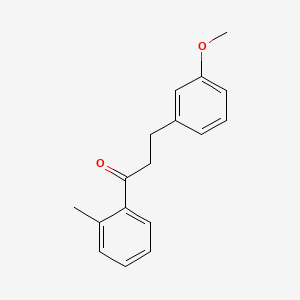

3-(3-Methoxyphenyl)-2'-methylpropiophenone

描述

Overview of Propiophenone (B1677668) Scaffolds in Advanced Organic Synthesis

The propiophenone scaffold, a phenyl group attached to a propan-1-one core, represents a cornerstone in the field of organic synthesis. These structures are highly valued as versatile intermediates for creating more complex molecules, including a wide range of pharmaceuticals, agrochemicals, and other specialized chemicals. ontosight.aiontosight.ai The utility of the propiophenone framework stems from the reactivity of its carbonyl group and adjacent carbon atoms, which allows for a variety of chemical transformations. These reactions are fundamental to building sophisticated molecular architectures.

In the realm of advanced organic synthesis, propiophenone derivatives are crucial starting materials. Their structural backbone is frequently employed in the synthesis of important compounds where the propiophenone unit is a key building block. ontosight.ai The adaptability of this scaffold permits systematic modifications, providing a robust platform for developing novel synthetic strategies and discovering new molecules with potential applications.

Rationale for Research on Substituted Propiophenones

Research into substituted propiophenones is propelled by the significant influence that different functional groups have on a molecule's properties and reactivity. ontosight.ai Attaching substituents to the aromatic ring or the aliphatic chain can alter the electronic landscape and spatial arrangement of the parent compound. These modifications are critical as they can impact biological activity and metabolic stability. For example, the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the reactivity of the carbonyl group, which is often crucial for a molecule's interaction with biological targets. nih.gov

This area of research is fundamental to medicinal chemistry and drug discovery. ontosight.airesearchgate.net By creating and assessing libraries of related compounds with diverse substitution patterns, chemists can decipher structure-activity relationships (SAR). nih.govnih.gov This process is essential for optimizing lead compounds to enhance their potency and selectivity. The insights gained from studying substituted propiophenones contribute not only to the development of new therapeutic agents but also to a deeper understanding of molecular interactions. researchgate.net Substituted cathinones, which are derivatives of propiophenone, are a notable class of compounds whose effects are heavily influenced by their specific substitution patterns. nih.gov

Structural Context and Significance of 3-(3-Methoxyphenyl)-2'-methylpropiophenone

This compound is a distinct molecule within the substituted propiophenone family. Its chemical identity is defined by a specific arrangement of functional groups, which theoretically bestows upon it a unique set of properties. The name delineates its core components: a propiophenone base, a methyl group on the primary phenyl ring, and a methoxyphenyl group attached to the propane (B168953) chain.

The structural features are broken down as follows:

Propiophenone Core : The foundational structure, providing the basic framework and inherent reactivity associated with this class of ketones.

2'-methyl Group : A methyl group located at the ortho-position of the phenyl ring that is directly attached to the carbonyl group. This substituent can exert both electronic and steric effects, potentially influencing the orientation of the phenyl ring and the accessibility of the carbonyl group.

3-(3-Methoxyphenyl) Group : A methoxyphenyl substituent at the third carbon of the propiophenone's propane chain. The methoxy (B1213986) group, particularly at the meta-position, acts as an electron-donating group, which can modulate the electronic properties of its attached phenyl ring.

The combination of these substituents on the propiophenone scaffold results in a molecule with a complex three-dimensional shape and a specific electronic distribution. While this particular compound is not widely documented in available research, its structure suggests it could serve as a specialized building block in organic synthesis. The interplay between the steric hindrance from the 2'-methyl group and the electronic influence of the 3-methoxyphenyl (B12655295) moiety would be a key determinant of its chemical behavior and potential utility.

Interactive Data Table: Influence of Substituents on Molecular Properties

The following table details the general effects of the functional groups present in this compound.

| Component | Substituent | Position | General Influence on Molecule |

| Phenylketone | 2'-methyl | Ortho (on carbonyl-side phenyl) | Introduces steric bulk near the reaction center; can influence molecular conformation. Weakly electron-donating. |

| Phenyl | 3-methoxy | Meta (on terminal phenyl) | Electron-donating through resonance, affecting the aromatic ring's reactivity. Can influence solubility and binding interactions. |

Structure

3D Structure

属性

IUPAC Name |

3-(3-methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLRMKBUHKBRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644210 | |

| Record name | 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-37-3 | |

| Record name | 3-(3-Methoxyphenyl)-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 3 3 Methoxyphenyl 2 Methylpropiophenone

Alpha-Functionalization Reactions of the Propiophenone (B1677668) Moiety

The presence of a hydrogen atom on the carbon alpha to the carbonyl group (the α-carbon) makes it a key site for functionalization. This hydrogen is acidic and can be removed by a base to form a nucleophilic enolate intermediate, which is central to a variety of carbon-carbon bond-forming reactions.

Alpha-Alkylation and Alkenylation Reactions of Ketones

Alpha-alkylation is a fundamental process for forming new carbon-carbon bonds at the position adjacent to a carbonyl group. libretexts.org The reaction proceeds by deprotonating the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a kinetically controlled enolate. youtube.com This enolate then acts as a nucleophile, attacking an alkyl halide (e.g., methyl bromide) in an SN2 reaction to attach the alkyl group to the α-carbon. libretexts.org For an unsymmetrical ketone like 3-(3-Methoxyphenyl)-2'-methylpropiophenone, LDA will preferentially deprotonate the less sterically hindered α-carbon. youtube.com

More advanced methods have been developed to control the regioselectivity of alkylation. For instance, nickel-catalyzed allylic alkylation using a bulky biphenyl (B1667301) diphosphine ligand has been shown to selectively occur at the more-substituted α-site of unsymmetrical ketones. nih.gov Ruthenium catalysts can also be used for α-alkylation of aromatic ketones with secondary alcohols, which serve as the alkylating agents. acs.org

Alpha-alkenylation, the introduction of a carbon-carbon double bond at the α-position, can be achieved through various catalytic methods. A manganese(I)-catalyzed protocol allows for the selective α-alkenylation of ketones using primary alcohols. acs.org The reaction proceeds through the initial oxidation of the alcohol to an aldehyde, followed by condensation with the ketone. acs.org Palladium-catalyzed intermolecular alkenylation of ketone enolates with alkenyl bromides has also been demonstrated as an efficient method. organic-chemistry.org

| Reaction Type | Substrate Example | Reagents & Conditions | Product Type |

|---|---|---|---|

| α-Alkylation | Propiophenone | 1. LDA, THF, -78°C 2. CH₃I | α-Methylpropiophenone |

| α-Alkenylation | Acetophenone | 1. Mn(I) catalyst 2. Benzyl alcohol | α-Benzylideneacetophenone (Chalcone) |

| Regioselective α-Alkylation | 2-Methylcyclohexanone | Ni catalyst, bulky phosphine (B1218219) ligand, Allyl alcohol | 2-Allyl-2-methylcyclohexanone |

Dehydrogenative Coupling Reactions of Ketones

Dehydrogenative coupling offers a direct method for forming bonds by removing hydrogen, often with the assistance of a metal catalyst. rsc.org For ketones like propiophenone, this can involve an intermolecular cross-coupling reaction. For example, a palladium-catalyzed reaction can couple aryl carboxylic acids with propiophenones. nih.gov This process involves a combination of decarboxylation of the carboxylic acid and dehydrogenation of the ketone to form chalcones, which are α,β-unsaturated ketones. nih.gov

Another approach is the electro-oxidative intermolecular phenone coupling, which directly couples methylarenes with aromatic C-H bonds. This method serves as a more direct and atom-efficient alternative to traditional Friedel–Crafts acylation reactions for synthesizing unsymmetrical biaryl ketones. nih.gov Acceptorless dehydrogenative coupling (ADC) reactions, often promoted by supported transition-metal catalysts, are particularly efficient as they generate products via C-O, C-N, or C-C bond formation driven by the dehydrogenation of alcohols without needing a hydrogen acceptor. rsc.orgrsc.org

Reactions Involving the Carbonyl Group

The carbonyl group is a site of rich reactivity due to the polarity of the carbon-oxygen double bond. It readily undergoes nucleophilic addition and can be transformed into a variety of other functional groups.

Catalytic and Chemical Reduction of Ketones to Alcohols

The reduction of the carbonyl group in ketones to a secondary alcohol is a common and synthetically useful transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents. safrole.comuclouvain.be

Catalytic hydrogenation typically involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. safrole.com For prochiral ketones, asymmetric reduction using chiral catalysts, such as those developed by Noyori and Noyori–Ikariya, can produce chiral alcohols with high enantioselectivity. rsc.org These bifunctional catalysts often operate through a "metal-ligand cooperation" mechanism. rsc.org

Chemical reduction is frequently performed using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes, while lithium aluminum hydride (LiAlH₄) is a much stronger reagent capable of reducing a wider range of carbonyl-containing functional groups. The choice of reagent allows for chemoselectivity in complex molecules. For aromatic ketones, classic reactions like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can remove the carbonyl oxygen entirely to form an alkyl group. youtube.com

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Secondary Alcohol | Standard industrial process. |

| Asymmetric Hydrogenation | H₂, Chiral Ru or Rh catalyst | Enantiomerically enriched Secondary Alcohol | Produces chiral products. rsc.org |

| Sodium Borohydride Reduction | NaBH₄, MeOH/EtOH | Secondary Alcohol | Mild, selective for aldehydes/ketones. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane | Complete removal of carbonyl oxygen under basic conditions. youtube.com |

Methoxycarbonylation Reactions of Ketones

Methoxycarbonylation involves the introduction of a methoxycarbonyl (-COOCH₃) group. While less common for the carbonyl carbon itself, reactions at the α-position are well-known. However, palladium(II)-catalyzed carbonylation of ketones in the presence of carbon monoxide (CO) and methanol (B129727) can lead to the formation of esters. najah.edu For cyclic ketones, this reaction can proceed with ring cleavage to produce diesters. The mechanism is thought to involve the insertion of a Pd(II)-COOCH₃ species across the double bond of the ketone's enol form. najah.edu Catalytic methoxycarbonylation can also be performed on aromatic diamines using dimethyl carbonate and zinc acetate. researchgate.net

Formation of Oxime Ether Derivatives from Aromatic Ketones

Ketones readily react with hydroxylamine (B1172632) or its derivatives to form oximes and oxime ethers. researchgate.net These derivatives are valuable synthetic intermediates. iars.info The synthesis of methoximes from aromatic ketones can be efficiently catalyzed by inexpensive and environmentally friendly manganese(II) chloride (MnCl₂·4H₂O). nih.gov The reaction is typically carried out under mild conditions in ethanol. nih.gov

The formation of oxime ethers can also be accomplished in a one-pot synthesis. This involves reacting the ketone with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF). jocpr.com Oxime ethers themselves are versatile, participating in reactions like metal-catalyzed cyclizative cross-coupling and cycloadditions to form various heterocyclic compounds. iars.info

Reactivity of Aromatic Substituents (Methoxy and Methyl Groups)

The chemical behavior of this compound is largely dictated by the functional groups attached to its two aromatic rings. The methoxy (B1213986) (-OCH₃) group on one ring and the methyl (-CH₃) group on the other impart distinct reactivity profiles, particularly in the context of electrophilic aromatic substitution and side-chain transformations.

Electrophilic Aromatic Substitution Patterns on Methoxyphenyl Rings

The methoxyphenyl moiety in the target compound contains a methoxy group, which is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This directing effect stems from the interplay of two opposing electronic influences: a dominant electron-donating resonance effect and a weaker electron-withdrawing inductive effect. minia.edu.eg

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. vaia.comorganicchemistrytutor.com This increases the electron density at the carbons ortho and para to the methoxy group, making these positions significantly more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com The resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the attack is greatest when the electrophile adds to the ortho or para positions, as the oxygen atom can directly participate in stabilizing the positive charge. organicchemistrytutor.comyoutube.com

Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring via the sigma bond (inductive effect). libretexts.org While this effect deactivates the ring slightly compared to an alkyl group, it is outweighed by the strong activating resonance effect. vaia.com Consequently, methoxy-substituted rings are more reactive towards electrophiles than benzene itself. minia.edu.eglibretexts.org

Common electrophilic aromatic substitution reactions on methoxy-substituted aromatic rings, such as anisole (B1667542) (methoxybenzene), a model compound, predominantly yield ortho and para substituted products. The para isomer is often favored due to reduced steric hindrance compared to the ortho positions. youtube.com

Table 1: Examples of Electrophilic Aromatic Substitution on Methoxybenzene (Anisole)

| Reaction Type | Reagents | Major Products | Minor Products |

| Nitration | HNO₃, H₂SO₄ | p-Nitroanisole (~60-70%) | o-Nitroanisole (~30-40%) |

| Halogenation | Br₂, FeBr₃ or CH₃COOH | p-Bromoanisole (~90%) | o-Bromoanisole (~10%) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | p-Methoxyacetophenone (>95%) | o-Methoxyacetophenone (<5%) |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | p-Methylanisole | o-Methylanisole |

| Sulfonation | conc. H₂SO₄ | p-Anisolesulfonic acid | o-Anisolesulfonic acid |

Transformations Involving Methyl Groups on Aromatic Scaffolds

The methyl group on the 2'-methylphenyl ring is a weakly activating group and an ortho, para-director for electrophilic aromatic substitution, similar to the methoxy group but less potent. numberanalytics.compurechemistry.org Beyond its influence on ring reactivity, the methyl group itself can undergo a variety of chemical transformations, primarily at the benzylic position. The proximity of the aromatic ring stabilizes intermediates such as radicals, carbocations, and carbanions at the benzylic carbon, rendering the benzylic hydrogens particularly reactive. msu.edu

One of the most common reactions is the oxidation of the alkyl side-chain. Strong oxidizing agents can convert the methyl group into a carboxylic acid. msu.edu This transformation is robust and proceeds through a benzylic radical intermediate.

Another key reaction is free radical halogenation at the benzylic position. This occurs under conditions that favor free radical mechanisms, such as the presence of UV light or a radical initiator. This reaction provides a versatile handle for further functionalization.

Modern synthetic methods have also enabled the direct C-H functionalization of aryl methyl groups, allowing for the introduction of various substituents through transition metal catalysis. rsc.org

Table 2: Common Chemical Transformations of the Aryl Methyl Group (using Toluene as a model)

| Reaction Type | Reagents | Product |

| Oxidation | Hot acidic KMnO₄ or K₂Cr₂O₇ | Benzoic acid |

| Free Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzyl bromide |

| Free Radical Chlorination | Cl₂, UV light | Benzyl chloride |

| Cross-Coupling | Aryl halides, Pd catalyst | Diaryl methanes |

| C-H Methylation | Various (e.g., Me₃B₃O₃, Co-catalyst) | Ethylbenzene |

Mechanistic Investigations of Reactions Involving 3 3 Methoxyphenyl 2 Methylpropiophenone

Elucidation of Reaction Pathways for Carbon-Carbon Bond Formation

No specific research data is available for 3-(3-Methoxyphenyl)-2'-methylpropiophenone.

No specific research data is available for this compound.

No specific research data is available for this compound.

No specific research data is available for this compound.

Kinetic and Thermodynamic Studies of Propiophenone (B1677668) Transformations

No specific research data is available for this compound.

Isotope Labeling Experiments in Mechanistic Analysis

No specific research data is available for this compound.

Computational Mechanistic Insights (e.g., Transition State Analysis)

No specific research data is available for this compound.

Spectroscopic Characterization and Advanced Analytical Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(3-Methoxyphenyl)-2'-methylpropiophenone. Through ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. The spectrum would be characterized by distinct signals for the aromatic protons on both the 3-methoxyphenyl (B12655295) and 2'-methylphenyl rings, the aliphatic protons of the ethyl chain, and the protons of the methoxy (B1213986) and methyl groups. The aromatic region would show complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electronic effects of the carbonyl, methoxy, and methyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon, which appears significantly downfield (typically >190 ppm), carbons of the two aromatic rings, the aliphatic carbons of the propiophenone (B1677668) backbone, and the carbons of the methoxy and methyl groups. rsc.org The specific chemical shifts provide crucial data for confirming the carbon framework.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal ¹H-¹H coupling correlations, for instance, between the adjacent protons on the ethyl chain and within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), could establish long-range (2-3 bond) correlations, confirming the connection between the carbonyl group and the aromatic ring, for example. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, offering insights into the molecule's preferred conformation and stereochemistry. harvard.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carbonyl (C=O) | - | ~195-205 | Downfield shift characteristic of ketones. |

| Aromatic CH | ~6.8 - 7.8 | ~110 - 140 | Complex multiplets due to substitution. |

| Methoxy (-OCH₃) | ~3.8 | ~55 | Characteristic shifts for methoxy groups. rsc.org |

| Methylene (-CH₂-) | ~3.0 - 3.3 | ~30 - 40 | Adjacent to carbonyl and aromatic ring. |

| Aromatic Methyl (-CH₃) | ~2.3 - 2.5 | ~20 - 22 | Attached to the phenyl ring. |

| Methylene (-CH₂-) | ~2.7 - 3.0 | ~35 - 45 | Part of the propane (B168953) chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the region of 1670-1690 cm⁻¹. libretexts.org The exact position is influenced by the electronic effects of the attached aromatic rings. Other significant absorptions include C-H stretching vibrations from the aromatic rings and aliphatic chain (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and the characteristic C-O stretching of the methoxy group (around 1030-1250 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for detailed structural analysis. The symmetric stretching of non-polar bonds can be particularly intense, offering a different perspective compared to IR spectroscopy.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Ketone) | 1690 - 1670 | 1690 - 1670 | Strong |

| C=C Stretch (Aromatic) | 1600, 1585, 1500, 1450 | 1600, 1585, 1500, 1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asym), 1075 - 1020 (sym) | Variable | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (C₁₇H₁₈O₂), the molecular weight is 254.32 g/mol . The high-resolution mass spectrum would show a precise molecular ion peak (M⁺) confirming this elemental composition. rsc.org

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways for aromatic ketones include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway. This can lead to the loss of an ethyl group or the 3-methoxyphenylpropyl group, resulting in the formation of characteristic acylium ions.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

The fragmentation of the aromatic rings and the methoxy group can also produce a series of diagnostic ions. libretexts.orgwvu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Aromatic ketones like this compound are expected to exhibit two main types of absorption bands:

π → π* transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (e.g., 200-280 nm). They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. wikipedia.orglibretexts.org

n → π* transitions: These are lower-intensity, symmetry-forbidden transitions that occur at longer wavelengths (e.g., >280 nm). libretexts.org They involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. bartleby.comufg.br

The position and intensity of these bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings. wikipedia.org

Advanced Techniques in Structural Elucidation (e.g., X-ray Crystallography for Related Derivatives)

While a crystal structure for this compound itself may not be readily available, X-ray crystallography of closely related derivatives, such as chalcones, provides invaluable data on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, a related chalcone (B49325), has been determined. nih.govresearchgate.net Analysis of such structures reveals that the phenyl rings are often not coplanar. The crystal packing is typically stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net This information can be used to model the likely solid-state conformation of the target molecule.

Interactive Table: Crystallographic Data for a Related Derivative, (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.72243 (10) |

| b (Å) | 10.51268 (9) |

| c (Å) | 22.22491 (18) |

| β (°) | 99.4688 (8) |

| Volume (ų) | 2471.09 (4) |

| Z | 8 |

Surface-Enhanced Raman Spectroscopy (SERS) Applications in Chemical Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by several orders of magnitude. While specific SERS studies on this compound are not widely reported, the technique holds significant potential for its analysis.

SERS could be applied for:

Trace Detection: Its high sensitivity would allow for the detection of very low concentrations of the compound, which is useful in various analytical contexts.

Conformational Studies: The SERS spectrum can be sensitive to the orientation of the molecule on the metal surface. This could provide information about how the molecule interacts with surfaces and which functional groups (e.g., the carbonyl oxygen or the aromatic rings) are involved in the adsorption process.

Monitoring Reactions: SERS could potentially be used to monitor chemical reactions involving this compound in real-time at surfaces.

The enhancement effects depend on the specific vibrational modes and their interaction with the plasmon resonance of the metal nanoparticles.

Computational and Theoretical Studies of 3 3 Methoxyphenyl 2 Methylpropiophenone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize the ground-state geometry of molecules like 3-(3-Methoxyphenyl)-2'-methylpropiophenone. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The optimization process seeks the lowest energy conformation of the molecule, providing a detailed three-dimensional structure. For related chalcone (B49325) and dimethoxybenzene derivatives, DFT has been successfully used to compare calculated geometries with experimental data from X-ray crystallography, often showing a high degree of correlation. nih.gov This agreement validates the accuracy of the computational model for predicting the molecular structure.

Table 1: Representative Predicted Geometric Parameters for Propiophenone-like Structures using DFT Note: This table is illustrative of typical results obtained from DFT calculations for similar molecular scaffolds, as specific data for the title compound is not available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-C (Aromatic) | ~1.40 Å |

| Bond Angle | C-CO-C | ~118° |

| Dihedral Angle | Phenyl-CO-Phenyl | Variable (Conformation-dependent) |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is critical for understanding the flexibility of a molecule, which is governed by the rotation around its single bonds. For a molecule like this compound, with multiple rotatable bonds, there exist numerous possible conformations, each with a different potential energy.

A Potential Energy Surface (PES) is a multidimensional map that relates the molecule's energy to its geometry. github.io By systematically rotating key dihedral angles and calculating the energy at each step, a PES can be generated. kent.ac.uk This map reveals the lowest-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.netresearchgate.net Studies on similar flexible molecules have identified low-energy conformers and the relatively low rotational barriers connecting them, indicating that the molecule likely exists as an equilibrium of several conformations at room temperature. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the chemical reactivity of a molecule. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. malayajournal.org

Table 2: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. scienceopen.com It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, negative potential regions (typically colored red) indicate areas susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. researchgate.net For a propiophenone (B1677668) derivative, the MEP map would predictably show a strong negative potential around the carbonyl oxygen atom, highlighting it as a primary site for interaction with electrophiles. scienceopen.com

Hyperpolarizability and Optical Properties Calculations

The study of how a molecule's charge distribution responds to an external electric field is crucial for understanding its optical properties. Hyperpolarizability is a measure of the nonlinear optical (NLO) response of a molecule. The first hyperpolarizability (β) is particularly important as it is responsible for phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Computational methods can predict the components of the hyperpolarizability tensor. rsc.org Molecules with significant charge separation, often found in structures with electron-donating and electron-accepting groups, tend to exhibit higher hyperpolarizability values. researchgate.net Theoretical calculations on related organic compounds have been employed to elucidate structure-property relationships, guiding the design of new materials with enhanced NLO properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Propiophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov For propiophenone derivatives, QSAR studies have been used to predict activities such as anticancer potential. researchgate.netnih.gov

These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com Descriptors can be categorized based on the information they represent. For propiophenone derivatives, quantum mechanics-based descriptors and 3D-structural descriptors have been identified as particularly informative. researchgate.net By establishing a mathematical relationship between these descriptors and an observed activity, a predictive QSAR model can be developed to estimate the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

Table 3: Common Categories of Descriptors Used in QSAR Models for Propiophenone Derivatives

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological (2D) | Connectivity Indices | Atom connectivity and branching. |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Electronic structure and reactivity. researchgate.net |

| 3D Descriptors | Molecular Surface Area, Volume | Three-dimensional shape and size. researchgate.net |

Structure Reactivity Relationships and Rational Design of 3 3 Methoxyphenyl 2 Methylpropiophenone Derivatives

Influence of Substituents on Reaction Selectivity and Efficiency

The reactivity of 3-(3-Methoxyphenyl)-2'-methylpropiophenone would be influenced by the electronic and steric effects of its constituent groups: the 3-methoxyphenyl (B12655295) ring and the 2'-methylpropiophenone (B1581939) core. The methoxy (B1213986) group (-OCH₃) at the meta-position of the phenyl ring is an electron-donating group through resonance and electron-withdrawing through induction. lumenlearning.com This electronic character affects the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. lumenlearning.com

The methyl group at the 2'-position (the α-carbon of the propiophenone (B1677668) chain) introduces steric hindrance around the carbonyl group. This can influence the approach of nucleophiles to the carbonyl carbon, thereby affecting the rate and selectivity of nucleophilic addition reactions.

A systematic study would involve the synthesis of a series of derivatives with varying substituents on both the aromatic ring and the propiophenone side chain. The table below illustrates a hypothetical set of derivatives that could be synthesized to study these effects.

| Derivative | Substituent on Phenyl Ring | Substituent on Propiophenone Chain | Expected Influence on Reactivity |

| 1a | 3-OCH₃ (native) | 2'-CH₃ (native) | Baseline reactivity |

| 1b | 4-OCH₃ | 2'-CH₃ | Enhanced electron-donating effect, increased ring reactivity |

| 1c | 3-NO₂ | 2'-CH₃ | Strong electron-withdrawing effect, decreased ring reactivity |

| 1d | 3-OCH₃ | 2'-C₂H₅ | Increased steric hindrance at the α-carbon |

| 1e | 3-OCH₃ | H (at 2'-position) | Reduced steric hindrance, potentially faster carbonyl reactions |

By comparing the reaction outcomes (e.g., yield, regioselectivity, stereoselectivity) of these derivatives under various reaction conditions (e.g., Grignard reactions, reductions, aldol (B89426) condensations), a quantitative structure-activity relationship (QSAR) could be established.

Stereochemical Control in Derivative Synthesis and Functionalization

The presence of a chiral center at the 2'-position of this compound means that its synthesis and subsequent reactions can lead to stereoisomers. Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for applications in pharmacology where different enantiomers or diastereomers can have vastly different biological activities.

The synthesis of enantiomerically pure or enriched this compound would likely involve asymmetric synthesis strategies. This could include the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or chiral starting materials. For instance, an asymmetric Friedel-Crafts acylation of 1-methoxybenzene with a chiral 2-methylpropanoyl equivalent could be explored.

Once the chiral ketone is obtained, subsequent functionalization reactions would need to be conducted under conditions that preserve or control the stereochemistry. For example, the reduction of the carbonyl group would generate a new stereocenter, leading to diastereomers. The choice of reducing agent and reaction conditions would be crucial in controlling the diastereoselectivity of this transformation.

Design Principles for Modulating Chemical Properties via Targeted Structural Modifications

The chemical properties of this compound derivatives, such as solubility, lipophilicity, and electronic properties, can be fine-tuned through targeted structural modifications. These modifications are guided by established principles of physical organic chemistry.

Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict how different substituents would alter the molecule's properties, such as its electrostatic potential, frontier molecular orbitals (HOMO-LUMO gap), and dipole moment. nih.gov This in silico approach can guide the rational design of new derivatives with desired chemical characteristics.

Development of Libraries of Substituted Propiophenones for Chemical Screening Applications

The development of a chemical library of substituted propiophenones based on the this compound scaffold would be a valuable resource for high-throughput screening in drug discovery and materials science. The design of such a library would aim to maximize structural diversity to explore a broad chemical space.

Combinatorial chemistry approaches could be employed to efficiently synthesize a large number of derivatives. This would involve a common synthetic intermediate that can be readily modified with a variety of building blocks. For instance, a common precursor could be a halogenated derivative of this compound, which could then undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents on the aromatic ring.

The resulting library of compounds would then be screened against biological targets or for specific material properties. The data obtained from these screens would provide valuable information on the structure-activity relationships of this class of compounds and could lead to the identification of novel lead compounds for further development.

Future Research Directions and Emerging Trends in Propiophenone Chemistry

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of complex ketones often relies on traditional methods that can lack efficiency and selectivity. The future of propiophenone (B1677668) synthesis lies in the development of sophisticated catalytic systems that offer superior control over chemical transformations. Recent advancements in catalysis, including the use of earth-abundant metals and photocatalysis, are opening new avenues for constructing molecules like 3-(3-Methoxyphenyl)-2'-methylpropiophenone.

For instance, dual photo/cobalt catalytic systems have emerged as a powerful tool for coupling primary alcohols and alkenes to form ketones under mild conditions. Asymmetric hydrogenation and transfer hydrogenation, utilizing ruthenium or iridium complexes, offer highly enantioselective routes to chiral secondary alcohols, which are precursors to or reduction products of ketones. nih.govacs.org Furthermore, novel copper(I)-based catalysts have shown promise in the asymmetric alkylation of ketones, a key step in building molecular complexity. nih.gov These innovative systems provide pathways to synthesize intricate structures with high precision, overcoming many limitations of stoichiometric reagents.

| Catalytic System | Reaction Type | Potential Application for Target Molecule Synthesis | Advantages |

|---|---|---|---|

| Dual Photo/Cobalt | Oxidative Coupling | Coupling of a (3-methoxyphenyl)alkene with a 2-methylbenzyl alcohol derivative. | High atom economy, use of abundant metals, mild reaction conditions. |

| Ruthenium/Iridium Complexes | Asymmetric (Transfer) Hydrogenation | Enantioselective reduction of the target ketone to a chiral alcohol. | High enantioselectivity, broad substrate scope, high reactivity. nih.gov |

| Copper(I)-Diphosphonite | Asymmetric Alkylation | Enantioselective addition of an organometallic reagent to a simpler ketone precursor. | Access to chiral quaternary centers, high selectivity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Reaction Prediction and Design

The complexity of molecules like this compound makes the design of a synthetic route a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. researchgate.net

| AI/ML Model Type | Molecular Representation | Function in Synthesis Design | Potential Benefit for Target Molecule |

|---|---|---|---|

| Sequence-to-Sequence (e.g., Transformers) | SMILES Strings (1D) | Translates product structure into reactant structures. | Rapidly suggests multiple single-step disconnections. microsoft.com |

| Graph Neural Networks (GNNs) | Molecular Graphs (2D/3D) | Learns reaction rules based on molecular topology and atom environments. | Provides more chemically intuitive and explainable predictions. nih.gov |

| Automated Planning Algorithms (e.g., A*) | Reaction Templates/Rules | Searches for the optimal multi-step pathway from starting materials. | Designs a complete, efficient synthesis route from commercial precursors. researchgate.net |

Development of Green and Sustainable Synthesis Strategies for Complex Ketones

The pharmaceutical and fine chemical industries are increasingly under pressure to adopt more environmentally benign manufacturing processes. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks—are central to the future of synthesizing complex molecules. instituteofsustainabilitystudies.com

For ketones like this compound, this involves moving away from hazardous reagents and solvents. Future strategies will likely focus on catalytic processes that use clean oxidants like molecular oxygen or hydrogen peroxide, and employ non-toxic, renewable solvents such as water or ethanol, or even solvent-free conditions. mdpi.comacs.org Techniques like microwave-assisted synthesis and continuous flow chemistry can significantly reduce energy consumption and reaction times while improving safety and scalability. mdpi.comreachemchemicals.com The adoption of these green principles is not only an environmental imperative but also offers economic advantages through reduced waste disposal costs and more efficient processes. nbinno.com

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane) | Water, ethanol, supercritical CO₂, or solvent-free. instituteofsustainabilitystudies.com |

| Reagents/Oxidants | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Catalytic systems with O₂ or H₂O₂. |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, photocatalysis, ambient temperatures. reachemchemicals.com |

| Waste Generation | High (low atom economy) | Minimized (high atom economy, recyclable catalysts). acs.org |

Advanced Spectroscopic and Computational Approaches for In-situ Reaction Monitoring and Kinetic Profiling

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules. Advanced spectroscopic techniques, particularly when used in-situ or operando (under actual working conditions), provide a real-time window into a chemical reaction as it happens. wikipedia.orghideninc.com

Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a reaction vessel to monitor the concentration of reactants, intermediates, and products over time. rsc.org This data allows for the precise determination of reaction rates and the identification of transient catalytic species. For example, operando UV-Vis spectroscopy is highly effective for studying colored organometallic catalysts, while X-ray absorption spectroscopy (XAS) can provide detailed information about the electronic and geometric structure of a metal center during the catalytic cycle. wikipedia.orgesrf.fr Coupling these experimental observations with computational methods like Density Functional Theory (DFT) enables the construction of detailed kinetic models, facilitating rapid process optimization and scale-up.

| Technique | Information Provided | Application to Target Molecule Synthesis |

|---|---|---|

| In-situ FT-IR/Raman | Vibrational modes of functional groups; concentration profiles. | Tracks the conversion of the carbonyl group and formation of the C-C bond in real-time. rsc.org |

| In-situ NMR | Detailed molecular structure of species in solution. | Identifies and quantifies reactants, intermediates, and products without sampling. rsc.org |

| Operando UV-Vis | Electronic transitions, often of organometallic catalysts. | Monitors the state and concentration of a homogeneous catalyst during the reaction. wikipedia.org |

| Operando XAS | Oxidation state and coordination environment of metal centers. | Elucidates the structure of the active catalytic species in a metal-catalyzed synthesis. esrf.fr |

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 3-(3-Methoxyphenyl)-2'-methylpropiophenone, and how can catalytic efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and methylpropiophenone derivatives. Catalytic hydrogenation using palladium on charcoal (Pd/C) under H₂ has been effective for reducing unsaturated intermediates, as demonstrated in related methoxyphenylpropionic acid syntheses . For yield optimization, evaluate catalyst loading (e.g., 5–10% Pd/C) and reaction solvents (e.g., ethanol or THF). Monitor reaction progress via TLC or HPLC to identify side products like over-reduced analogs .

Q. What analytical techniques are recommended for verifying structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3 and methyl at C2'). Compare chemical shifts with computational predictions (DFT) for ambiguous signals .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water) to resolve closely eluting impurities .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight (e.g., [M+H]⁺) and detect fragmentation patterns .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of fine powders; employ solvent traps during vacuum evaporation .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Disposal : Segregate waste and consult certified agencies for incineration or chemical neutralization. Do not dispose of via aqueous systems due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized for gram-scale synthesis while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Pd/C, such as Raney nickel or ruthenium-based catalysts, to reduce over-reduction.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with protic solvents (MeOH) to improve reaction kinetics.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone reduction in real-time and terminate reactions at optimal conversion .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- 2D NMR Techniques : Utilize COSY and NOESY to assign proton-proton correlations and confirm spatial arrangements of substituents.

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to resolve ambiguities in substituent orientation .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with hydroxy or halogen groups).

- Biological Testing : Screen analogs in glucose uptake inhibition assays (e.g., using C2C12 myotubes) or antimicrobial susceptibility tests (MIC determination against S. aureus) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters with bioactivity .

Q. What computational approaches are suitable for predicting physicochemical properties and binding affinities?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using GROMACS with OPLS-AA force fields.

- Docking Studies : Use AutoDock Vina to predict interactions with targets like sodium-glucose cotransporters (SGLT1/2), referencing structural analogs like T-1095A .

- ADMET Prediction : Employ SwissADME or ADMETlab to estimate logP, bioavailability, and metabolic stability .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-MS/MS.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。